Sparoxomycin A1
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Overview
Description
(E)-N-[(2S)-1-hydroxy-3-[®-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2S)-1-hydroxy-3-[®-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the addition of the prop-2-enamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2S)-1-hydroxy-3-[®-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides
Scientific Research Applications
(E)-N-[(2S)-1-hydroxy-3-[®-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure and functional groups.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-N-[(2S)-1-hydroxy-3-[®-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-[(2S)-1-hydroxy-3-[®-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide include other pyrimidine derivatives and compounds with similar functional groups, such as sulfoxides and amides.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H19N3O6S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23-,24+/m0/s1 |
InChI Key |
ZIMCIWWBWLSQCN-HCGIDLGCSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)C[S@@](=O)C |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |
Synonyms |
sparoxomycin A1 sparoxomycin A2 |
Origin of Product |
United States |
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